N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.09906259 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CCG-299607, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, is a potent inhibitor of Rho signaling . The primary targets of this compound are the RPEL proteins, which are part of the RhoA transcriptional signaling pathway .
Mode of Action
The compound acts downstream of RhoA and inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a coactivator of serum response factor (SRF) . CCG-299607 binds specifically to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A . This binding prevents the interaction between MRTF-A and importin α/β1, inhibiting the nuclear import of MRTF-A .
Biochemical Pathways
The RhoA/MRTF-A/SRF pathway plays a crucial role in various cellular functions, including cell cycle regulation, apoptosis, cell growth, and cell differentiation . By inhibiting this pathway, CCG-299607 can modulate these cellular processes.
Pharmacokinetics
The compound’s ability to inhibit rhoa signaling suggests it can penetrate cell membranes and reach its intracellular targets
Result of Action
CCG-299607’s inhibition of the RhoA/MRTF-A/SRF pathway can lead to various molecular and cellular effects. For instance, it can modulate gene expression, cell migration, and other cellular processes . In cancer cells, CCG-299607 has been shown to inhibit cell migration and invasion .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18(20-10-13-6-7-16-17(8-13)25-12-24-16)9-15-11-26-19(22-15)21-14-4-2-1-3-5-14/h1-8,11H,9-10,12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQQJZUVDYOEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.